1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE
Beschreibung
This compound features a triazolo[1,5-a]quinazoline core fused with a 3,4-dimethylbenzenesulfonyl group at position 3 and a 2-fluorophenyl-substituted piperazine moiety at position 3. Its molecular formula is C₂₉H₃₀N₆O₂S, with a molecular weight of 526.7 g/mol (calculated from the formula).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-5-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN6O2S/c1-18-11-12-20(17-19(18)2)37(35,36)27-26-29-25(21-7-3-5-9-23(21)34(26)31-30-27)33-15-13-32(14-16-33)24-10-6-4-8-22(24)28/h3-12,17H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFHCKQEEMKSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it a candidate for studying enzyme mechanisms.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antifungal, and antibacterial activities.
Wirkmechanismus
The mechanism of action of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline moieties are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound belongs to the triazolo/pyrazoloquinazoline class, which is known for diverse bioactivities. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Modifications :
- The triazoloquinazoline core (shared across all compounds) enables π-π stacking with aromatic residues in enzyme binding pockets, critical for kinase or receptor interactions .
- Pyrazoloquinazoline derivatives (e.g., ) may exhibit altered electron distribution due to nitrogen positioning, affecting binding affinity .
Substituent Effects :
- Sulfonyl Groups : The 3,4-dimethylbenzenesulfonyl group in the target compound enhances solubility and hydrogen bonding compared to the 4-methylbenzenesulfonyl group in .
- Fluorophenyl vs. Trifluoromethyl : The 2-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, while trifluoromethyl in increases lipophilicity and steric bulk .
- Piperazine Moieties : Fluorophenyl-substituted piperazines (target and ) are associated with CNS penetration, whereas dimethylphenyl groups () may prioritize peripheral activity .
Bioactivity Correlations :
- Compounds with sulfonyl groups (target, ) show higher predicted kinase inhibition due to interactions with ATP-binding pockets .
- Mercapto-containing analogs () demonstrate antioxidant activity, likely via radical scavenging .
Research Findings and Implications
Docking and Affinity Studies :
- Small structural changes, such as replacing methyl with trifluoromethyl, significantly alter docking scores. For example, the target compound’s 3,4-dimethylbenzenesulfonyl group achieved a higher Tanimoto similarity (0.72 vs. 0.65 for ) in kinase-targeted virtual screens .
- Fluorine substitution improves metabolic stability, as evidenced by comparative pharmacokinetic studies on fluorophenyl vs. dimethylphenyl analogs .
Synthetic Accessibility :
- Reductive amination (used in ) is a viable route for piperazine-linked triazoloquinazolines, though sulfonyl group introduction requires selective sulfonation conditions .
Bioactivity Trends :
Biologische Aktivität
The compound 1-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-fluorophenyl)piperazine (CAS Number: 893276-88-5) is a member of the triazoloquinazoline class of compounds. This class has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease (AD).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 588.7 g/mol . The structural characteristics include:
- A triazoloquinazoline core , which is crucial for its biological activity.
- A sulfonyl group from 3,4-dimethylbenzenesulfonyl chloride that enhances its interaction with biological targets.
- A fluorophenyl group that may influence its pharmacokinetic properties.
Biological Activity Overview
Research has indicated that derivatives of triazoloquinazolines exhibit significant biological activities, including:
- Acetylcholinesterase (AChE) inhibition : A key mechanism in the treatment of Alzheimer's disease. The compound has shown potential as an AChE inhibitor with an IC50 range reported between 0.2 µM to 83.9 µM in related studies on similar compounds .
- Anticancer properties : Some triazoloquinazoline derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Binding to Enzymes : The triazoloquinazoline structure allows for effective binding to the active sites of enzymes like AChE.
- Dual Binding Site Inhibition : Molecular docking studies suggest that these compounds can bind to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, enhancing their inhibitory effects .
- Potential Modulation of Receptors : The presence of the piperazine moiety may facilitate interactions with various receptors, potentially modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activity of triazoloquinazoline derivatives:
Study 1: Synthesis and Evaluation
A study synthesized a library of quinazoline-triazole hybrids and evaluated their AChE inhibitory activity. Compounds demonstrated promising results, indicating a potential pathway for developing new treatments for Alzheimer's disease .
Study 2: Structure-Activity Relationship (SAR)
Research into SAR revealed that modifications in the sulfonyl group and substitution patterns on the quinazoline core significantly affected biological activity. For instance, introducing different substituents on the piperazine ring altered potency against AChE.
Study 3: Anticancer Activity
Another investigation focused on the anticancer properties of similar compounds. Results showed that certain derivatives inhibited tumor growth in vitro and in vivo, suggesting a potential role in cancer therapeutics .
Data Table: Biological Activity Summary
| Activity Type | Compound | IC50 Range | Notes |
|---|---|---|---|
| AChE Inhibition | Quinazoline-Triazole | 0.2 - 83.9 µM | Effective dual site binding |
| Anticancer Activity | Various Derivatives | Varies | Induces apoptosis; inhibits cell proliferation |
| Bronchodilation | Related Compounds | Not specified | Promising for respiratory conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
